N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (hereafter referred to as the target compound) is a boronate ester-functionalized benzamide derivative. It is cataloged under PN-1014 with a purity of 95% and is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . The compound features a cyclohexyl group attached to the benzamide nitrogen and a methyl substituent at the 3-position of the aromatic ring. The tetramethyl-1,3,2-dioxaborolane moiety at the 4-position enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in medicinal chemistry .
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO3/c1-14-13-15(18(23)22-16-9-7-6-8-10-16)11-12-17(14)21-24-19(2,3)20(4,5)25-21/h11-13,16H,6-10H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABLPXQAYMZERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-methyl-4-bromoaniline with cyclohexyl isocyanate to form the corresponding benzamide. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester moiety with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable bases and solvents.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The major products include boronic acids and other oxidized derivatives.
Substitution: The major products are substituted benzamides with various functional groups.
Scientific Research Applications
N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of benzamide derivatives with boronate ester functionalities. Below, it is compared to four analogs, focusing on structural variations, physicochemical properties, and reactivity.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility : All analogs dissolve readily in organic solvents (e.g., DMF, THF), a trait critical for their use in solution-phase reactions .
- Stability : The tetramethyl-dioxaborolane group enhances stability against hydrolysis compared to pinacol boronate esters, though storage at 2–8°C is recommended for some derivatives .
Reactivity in Cross-Coupling Reactions
The target compound’s 4-boronate ester position and methyl substituent influence its electronic and steric profiles:
- In contrast, the 2-fluoro substituent in the analog from introduces electron-withdrawing effects, likely slowing coupling rates .
Biological Activity
N-Cyclohexyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 359.3 g/mol
- CAS Number : 2639603-62-4
Biological Activity Overview
This compound has been studied primarily for its inhibitory effects on specific kinases involved in critical cellular processes. The compound exhibits notable activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in various signaling pathways related to cell growth and metabolism.
Inhibitory Activity
The compound has demonstrated competitive inhibition against GSK-3β with an IC value of approximately 8 nM, indicating high potency. This level of inhibition is comparable to that of established kinase inhibitors such as staurosporine .
The mechanism by which this compound exerts its inhibitory effects involves binding to the ATP-binding site of GSK-3β, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cellular signaling pathways that are crucial for cell survival and proliferation.
Efficacy in Cellular Assays
In vitro studies have assessed the cytotoxicity and efficacy of this compound in various cell lines. For example, assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) showed that the compound did not significantly reduce cell viability at concentrations up to 10 µM .
Table 1: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| N-Cyclohexyl-3-methyl... | HT-22 | 0.1 | 95 |
| N-Cyclohexyl-3-methyl... | HT-22 | 1 | 92 |
| N-Cyclohexyl-3-methyl... | HT-22 | 10 | 90 |
| N-Cyclohexyl-3-methyl... | BV-2 | 0.1 | 96 |
| N-Cyclohexyl-3-methyl... | BV-2 | 1 | 94 |
| N-Cyclohexyl-3-methyl... | BV-2 | 10 | 91 |
Anti-inflammatory Activity
In addition to its kinase inhibitory properties, the compound has shown potential anti-inflammatory effects. Studies indicated that it significantly decreased nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at concentrations as low as 1 µM .
Table 2: Anti-inflammatory Effects
| Compound | Cell Line | Concentration (µM) | NO Reduction (%) | IL-6 Reduction (%) |
|---|---|---|---|---|
| N-Cyclohexyl... | BV-2 | 1 | 30 | 25 |
| N-Cyclohexyl... | BV-2 | 10 | 50 | 40 |
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, variations in substituents on the benzamide moiety have been shown to influence kinase inhibition potency significantly . The incorporation of boron-containing groups has been particularly noted for enhancing selectivity towards specific kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
